molecular formula C13H19N B13223631 4-Benzyl-2-methylpiperidine

4-Benzyl-2-methylpiperidine

Cat. No.: B13223631
M. Wt: 189.30 g/mol
InChI Key: OFGKRESMPJWYJJ-UHFFFAOYSA-N
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Description

4-Benzyl-2-methylpiperidine is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by a benzyl group attached to the fourth position and a methyl group at the second position of the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-methylpiperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-benzylpyridine with methylating agents under controlled conditions. The reaction conditions often involve the use of catalysts such as palladium or nickel complexes to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-2-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed:

Scientific Research Applications

4-Benzyl-2-methylpiperidine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Medicine: Research into its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyl-2-methylpiperidine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include neurotransmitter release, enzyme inhibition, or receptor activation, depending on the specific application and context of use .

Comparison with Similar Compounds

    4-Benzylpiperidine: Similar structure but lacks the methyl group at the second position.

    2-Methylpiperidine: Lacks the benzyl group at the fourth position.

    Benzylpiperazine: Contains a piperazine ring instead of a piperidine ring.

Uniqueness: 4-Benzyl-2-methylpiperidine’s unique combination of benzyl and methyl groups provides distinct chemical properties, making it valuable for specific research applications. Its structural features allow for diverse chemical reactions and interactions, distinguishing it from other similar compounds .

Biological Activity

4-Benzyl-2-methylpiperidine is a compound of interest in pharmacological research due to its unique biological activity, particularly its interactions with neurotransmitter systems. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by a benzyl group and a methyl substitution on the piperidine ring. Its chemical structure can be represented as follows:

  • Molecular Formula : C12_{12}H17_{17}N
  • Molecular Weight : 191.27 g/mol

The primary mechanism of action of this compound involves its role as a monoamine releasing agent , particularly for dopamine and norepinephrine, with a selectivity ratio favoring dopamine release. The compound exhibits the following pharmacological characteristics:

  • Dopamine Release : EC50_{50} = 109 nM
  • Norepinephrine Release : EC50_{50} = 41.4 nM
  • Serotonin Release : EC50_{50} = 5246 nM
  • Weak Monoamine Oxidase Inhibition : IC50_{50} = 130 μM (MAO-A), 750 μM (MAO-B) .

These properties suggest that the compound may influence mood regulation and cognitive functions through its impact on monoamine neurotransmitter levels.

Biological Activities

Research indicates that this compound has potential applications in various therapeutic areas, including:

  • Neuropharmacology : Modulation of neurotransmitter systems can be beneficial in treating disorders like depression and anxiety.
  • Analgesic Properties : Preliminary studies suggest efficacy in pain relief, potentially offering new avenues for pain management therapies.

Data Table: Biological Activity Overview

Activity TypeMeasurementValue
Dopamine ReleaseEC50_{50}109 nM
Norepinephrine ReleaseEC50_{50}41.4 nM
Serotonin ReleaseEC50_{50}5246 nM
MAO-A InhibitionIC50_{50}130 μM
MAO-B InhibitionIC50_{50}750 μM

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study demonstrated that compounds similar to this compound exhibited significant effects on rodent models for conditions such as Parkinson's disease, indicating potential neuroprotective properties .
    • Another investigation highlighted its role in modulating pain responses, suggesting an analgesic effect that warrants further exploration in clinical settings .
  • Comparative Analysis with Related Compounds :
    • Compared to 4-benzylpiperidine , which lacks the methyl substitution, this compound shows enhanced selectivity for norepinephrine release, making it a more effective candidate for specific therapeutic applications .
    • Its structural uniqueness compared to other piperidine derivatives allows for distinct biological activities, particularly in neurotransmitter modulation .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

4-benzyl-2-methylpiperidine

InChI

InChI=1S/C13H19N/c1-11-9-13(7-8-14-11)10-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3

InChI Key

OFGKRESMPJWYJJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1)CC2=CC=CC=C2

Origin of Product

United States

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